molecular formula C23H21NO3 B11586686 methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate

methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11586686
M. Wt: 359.4 g/mol
InChI Key: HIYWCDCOQOALPB-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate: is a complex organic compound belonging to the indole family. Indole derivatives are widely represented in natural compounds and synthetic drugs due to their diverse biological activities. This compound, in particular, features a benzoindole core with various functional groups, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the Nenitzescu synthesis, which uses enamines and quinones as starting materials. The reaction proceeds through the formation of an intermediate enaminoester, which is then treated with naphthoquinone in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent systems that minimize environmental impact. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate .

Biology and Medicine: In medicinal chemistry, indole derivatives are known for their pharmacological activities. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent .

Industry: In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The compound could modulate signaling pathways, inhibit enzyme activity, or bind to receptors to elicit a biological response .

Comparison with Similar Compounds

Uniqueness: Methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylethyl group, in particular, may enhance its interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-1-(2-phenylethyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C23H21NO3/c1-15-21(23(26)27-2)19-14-20(25)17-10-6-7-11-18(17)22(19)24(15)13-12-16-8-4-3-5-9-16/h3-11,14,25H,12-13H2,1-2H3

InChI Key

HIYWCDCOQOALPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCC3=CC=CC=C3)C4=CC=CC=C4C(=C2)O)C(=O)OC

Origin of Product

United States

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